2-Ethylbut-2-enedioic acid

Catalog No.
S1962638
CAS No.
13074-60-7
M.F
C6H8O4
M. Wt
144.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethylbut-2-enedioic acid

CAS Number

13074-60-7

Product Name

2-Ethylbut-2-enedioic acid

IUPAC Name

2-ethylbut-2-enedioic acid

Molecular Formula

C6H8O4

Molecular Weight

144.12 g/mol

InChI

InChI=1S/C6H8O4/c1-2-4(6(9)10)3-5(7)8/h3H,2H2,1H3,(H,7,8)(H,9,10)

InChI Key

SASYHUDIOGGZCN-UHFFFAOYSA-N

SMILES

CCC(=CC(=O)O)C(=O)O

Canonical SMILES

CCC(=CC(=O)O)C(=O)O

Application in Polymer Science

Application in Protein Engineering

Application in Nanotechnology

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Application in Health Benefits of Flaxseed Oil

2-Ethylbut-2-enedioic acid, also known by its chemical formula C6H8O4C_6H_8O_4, is a dicarboxylic acid characterized by the presence of two carboxylic acid groups (-COOH) and a double bond between the second and third carbon atoms. This compound is relevant in various chemical and biological applications due to its unique structure, which allows it to participate in a range of

, including:

  • Esterification: Reacting with alcohols in the presence of an acid catalyst to form esters.
  • Decarboxylation: Heating the compound can lead to the loss of carbon dioxide, resulting in smaller hydrocarbons.
  • Reduction: The double bond can be reduced to a single bond using hydrogen gas and a suitable catalyst, yielding a saturated compound.
  • Nucleophilic Addition: The double bond can react with nucleophiles, leading to various products depending on the nucleophile used.

These reactions illustrate the compound's versatility as a reagent in organic synthesis and its potential for modification into more complex structures .

Research indicates that 2-Ethylbut-2-enedioic acid may exhibit various biological activities. Its structural features suggest potential interactions with biological macromolecules, which could influence metabolic pathways. Some studies have explored its role as a precursor in the synthesis of biologically active compounds, although specific pharmacological effects remain less documented. The compound's derivatives may have applications in pharmaceuticals or agrochemicals due to their potential bioactivity .

The synthesis of 2-Ethylbut-2-enedioic acid can be achieved through several methods:

  • Aldol Condensation: This method involves the reaction of acetaldehyde with other carbonyl compounds under basic conditions to form larger carbon chains, which can then be oxidized to yield the desired dicarboxylic acid.
  • Oxidation of Alkenes: Starting from simpler alkenes, controlled oxidation can introduce carboxylic acid groups at specific positions.
  • Direct Carboxylation: Using carbon dioxide under high pressure and temperature conditions can facilitate the carboxylation of suitable precursors to form 2-Ethylbut-2-enedioic acid directly .

2-Ethylbut-2-enedioic acid finds applications across various fields:

  • Chemical Industry: It serves as an intermediate in the synthesis of polymers and resins.
  • Agriculture: Its derivatives may be used as herbicides or pesticides due to their biological activity.
  • Pharmaceuticals: Potentially useful in drug formulation or as a building block for more complex medicinal compounds.

The diversity of its applications stems from its functional groups that allow for further chemical modifications .

Interaction studies involving 2-Ethylbut-2-enedioic acid focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its behavior in biological systems and its potential interactions with enzymes or receptors. Understanding these interactions is crucial for predicting how this compound might behave in vivo or in industrial applications .

Several compounds share structural similarities with 2-Ethylbut-2-enedioic acid. Here are some notable examples:

Compound NameChemical FormulaKey Features
Maleic AcidC4H4O4C_4H_4O_4Contains two carboxylic groups, unsaturated
Fumaric AcidC4H4O4C_4H_4O_4Geometric isomer of maleic acid
Succinic AcidC4H6O4C_4H_6O_4Saturated dicarboxylic acid
Glutaric AcidC5H8O4C_5H_8O_4Linear chain dicarboxylic acid

Uniqueness of 2-Ethylbut-2-enedioic Acid:
Unlike other similar compounds, 2-Ethylbut-2-enedioic acid has a branched structure that contributes to its distinct reactivity and potential applications. Its specific arrangement allows for unique interactions that may not be observed in linear dicarboxylic acids like succinic or glutaric acids .

XLogP3

0.4

Dates

Modify: 2024-04-14

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